molecular formula C7H11NO6P2 B12532216 Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]- CAS No. 652989-81-6

Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-

Cat. No.: B12532216
CAS No.: 652989-81-6
M. Wt: 267.11 g/mol
InChI Key: UMDOGFHRQCJNDJ-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, is an organophosphorus compound of significant interest in medicinal chemistry and materials science. This molecule features a pyridinyl ring linked to a bisphosphonate moiety, a structural combination that mimics the biologically critical phosphate group but with greater enzymatic stability due to the presence of carbon-phosphorus bonds . The primary research value of this compound lies in its potential as a bioactive agent. The structural analogy to phosphates and pyrophosphates allows phosphonic acids to act as enzyme inhibitors by mimicking transition states or substrate intermediates . Specifically, phosphonic acid-based compounds are explored as transition state analogues for metallo-β-lactamase (MBL) inhibition, a crucial target for overcoming antibiotic resistance in bacteria . The pyridinyl group is a privileged scaffold in pharmaceuticals, frequently found in molecules with diverse biological activities, and its inclusion can be leveraged to improve binding affinity or solubility . Furthermore, bisphosphonate compounds are well-known for their ability to chelate metal ions and target bone tissues, forming the basis for treatments for osteoporosis, as seen in drugs like risedronate which shares structural similarities . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

652989-81-6

Molecular Formula

C7H11NO6P2

Molecular Weight

267.11 g/mol

IUPAC Name

(2-phosphono-1-pyridin-3-ylethyl)phosphonic acid

InChI

InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-2-1-3-8-4-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14)

InChI Key

UMDOGFHRQCJNDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CP(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Acidic Hydrolysis : Refluxing dialkyl phosphonates with concentrated hydrochloric acid (HCl) at 80–100°C for 12–24 hours.
  • Basic Hydrolysis : Treatment with sodium hydroxide (NaOH) in aqueous ethanol, followed by acidification with HCl to precipitate the product.

Example Synthesis:

  • Diethyl [2-(3-pyridinyl)ethyl]phosphonate is treated with 6 M HCl at reflux for 18 hours.
  • The mixture is cooled, and the solvent is evaporated under reduced pressure.
  • The residue is recrystallized from water/ethanol to yield the pure phosphonic acid.

Yield : 65–85%, depending on the purity of the starting material.

Catalytic Hydrogenolysis of Dibenzyl Phosphonates

Dibenzyl phosphonate derivatives are hydrolyzed via catalytic hydrogenation, offering a milder alternative to acidic conditions.

Procedure:

  • Dibenzyl [2-(3-pyridinyl)ethyl]phosphonate is dissolved in methanol or ethanol.
  • Palladium on carbon (Pd/C, 10% w/w) is added under a hydrogen atmosphere.
  • The reaction is stirred at room temperature for 6–12 hours, followed by filtration and solvent removal.

Advantages :

  • Avoids harsh acidic conditions.
  • Suitable for acid-sensitive substrates.

Yield : 70–90%.

Bromotrimethylsilane (TMSBr)-Mediated Deprotection

Bromotrimethylsilane is a highly efficient reagent for cleaving phosphonate esters under mild conditions.

Steps:

  • Diethyl [2-(3-pyridinyl)ethyl]phosphonate is treated with TMSBr (2–3 equiv) in anhydrous dichloromethane (DCM) at room temperature.
  • After 4–6 hours, methanol is added to quench excess TMSBr.
  • The mixture is concentrated, and the product is isolated via recrystallization.

Key Data :

  • Reaction Time : 4–6 hours.
  • Yield : 85–95%.

Enzymatic Resolution of Racemic Intermediates

Chiral variants of the compound are synthesized using lipase-catalyzed kinetic resolution.

Process:

  • Racemic 1-hydroxy-3-butenylphosphonate is subjected to lipase-catalyzed hydrolysis.
  • The enantiomerically enriched product is isolated and further functionalized to yield the target phosphonic acid.

Enantiomeric Excess (ee) : >97% after resolution.

Multi-Step Synthesis from Pyridine Derivatives

A modular approach involves constructing the pyridinyl-ethyl backbone before introducing phosphonate groups.

Pathway:

  • 3-Vinylpyridine is reacted with hypophosphorous acid (H₃PO₂) in the presence of a radical initiator (e.g., AIBN) to form 2-(3-pyridinyl)ethylphosphinic acid .
  • Oxidation with hydrogen peroxide (H₂O₂) converts the phosphinic acid to the phosphonic acid derivative.

Conditions :

  • Radical reaction: 80°C, 12 hours.
  • Oxidation: 25°C, 6 hours.

Yield : 60–75% overall.

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported synthesis enables rapid generation of phosphonic acid libraries.

Methodology:

  • A Wang resin-bound 3-pyridinyl ethanol derivative is phosphorylated using diethyl chlorophosphate.
  • Successive deprotection and cleavage from the resin yield the final product.

Advantages :

  • Scalable for combinatorial chemistry.
  • Reduces purification steps.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity Scalability
Acidic Hydrolysis Harsh (HCl, 80°C) 65–85 High Industrial
Catalytic Hydrogenolysis Mild (H₂, Pd/C) 70–90 Moderate Lab-scale
TMSBr Deprotection Mild (RT, anhydrous) 85–95 High Lab-scale
Enzymatic Resolution Biocatalytic 50–60 Very High Small-scale
Multi-Step Synthesis Multi-reagent 60–75 Moderate Industrial
Solid-Phase Synthesis Automated 70–80 High High-throughput

Key Challenges and Optimization Strategies

  • Byproduct Formation :
    • Phosphoric acid byproducts may arise during hydrolysis. These are minimized by controlling stoichiometry and reaction time.
  • Chiral Purity :
    • Enzymatic resolution or asymmetric catalysis is required for enantiomerically pure products.
  • Solubility Issues :
    • Polar solvents (e.g., water, DMF) enhance solubility during synthesis.

Chemical Reactions Analysis

Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

Phosphonic acids, including Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, have significant biological activity, particularly in medicinal chemistry, with potential uses as drugs and pro-drugs . They show promise in several areas:

  • Herbicides and Fungicides Due to their ability to inhibit specific enzymatic pathways in plants, they are used in agriculture.
  • Drug Development They are studied for their ability to bind effectively to proteins and enzymes and modulate enzyme activity and influence metabolic pathways.
  • Bone Targeting Phosphonic acids are used for bone targeting .
  • Medical Imaging They also have uses in medical imaging .

Synthesis of Phosphonic Acid Derivatives

The synthesis of phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, can be achieved through several methods. Organophosphorus polymers based on P-C linkages are generally more difficult to prepare than those with P-O or P-N linkages . Polymer-supported phosphonic acids can be prepared by functionalization with PCl . One method involves synthesizing a new perfluorovinyl ether monomer containing phosphonic acid functionalities using Michaelis–Arbuzov, Michaelis–Becker organometallic techniques, and palladium-catalyzed arylation . The synthetic route influences the yield, with the best results obtained when the reaction is catalyzed by a palladium complex .

Comparative Studies

Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl] shares structural features with several related compounds:

Compound NameStructure FeaturesUnique Properties
Methylphosphonic AcidSimple methyl group attachedUsed in chemical warfare agents
Aminomethylphosphonic AcidAmino group attachmentExhibits enhanced biological activity
Vinylphosphonic AcidVinyl group attachmentUsed in polymerization processes
Hydroxyethylphosphonic AcidHydroxyethyl group attachmentShows potential as an anti-cancer agent

The uniqueness of phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-, lies in its pyridine moiety, which influences its reactivity and enhances its biological activity compared to simpler phosphonic acids. This compound's ability to interact with biological systems makes it a valuable candidate for further research in pharmacology and materials science.

Use in Cosmetics

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Key Structural Features Applications/Activity References
Target Compound : [1-hydroxy-2-(3-pyridinyl)ethylidene]bis-phosphonic acid Bis-phosphonic acid, 3-pyridinyl group Pharmaceutical impurity (e.g., risedronate-related)
(R)-1-Amino-1-(3′-pyridyl)methylphosphonic acid Mono-phosphonic acid, amino group, 3-pyridinyl Chiral intermediate, stereospecific synthesis
Ethyl phosphonic acid derivatives Ethyl ester or ethyl-linked phosphonic acid moieties Herbicides (e.g., compound 322 in L. temulentum)
2-Chloro-ethyl-phosphonic acid Chloroethyl group, mono-phosphonic acid Plant growth regulator (ethylene-releasing agent)
Phenyl phosphonic acid Phenyl substituent, mono-phosphonic acid Industrial applications (solubility studies)
1-Hydroxy-1-phenylmethane-1,1-diphosphonic acid Bis-phosphonic acid, phenyl group Bone-targeting agents (e.g., bisphosphonates)

Structural Insights :

  • Pyridinyl vs. Phenyl Groups : The 3-pyridinyl group in the target compound introduces nitrogen-based hydrogen bonding and polar interactions, differentiating it from phenyl-substituted analogues like phenyl phosphonic acid .
  • Bis- vs. Mono-Phosphonic Acids: Bis-phosphonic acids exhibit stronger chelation with metal ions (e.g., Ca²⁺ in bone tissue) compared to mono-phosphonic acids, enhancing their pharmacological relevance .

Physicochemical Properties

  • Solubility : The target compound’s bis-phosphonic acid groups enhance hydrophilicity, but the pyridinyl group may moderate this via hydrophobic interactions. Comparatively, phenyl phosphonic acid (logP = 0.49) is more hydrophobic , while phosphonic acid (H₃PO₃) itself is highly water-soluble due to ionization at higher pH .
  • Acidity: Bis-phosphonic acids are less acidic than phosphoric acid (H₃PO₄) but more acidic than mono-phosphonic acids due to dual deprotonation sites .

Key Research Findings

  • Pharmaceutical Relevance : The compound’s role as a risedronate impurity underscores the need for stringent analytical controls in drug manufacturing .
  • Agricultural Potential: Ethyl phosphonic acid derivatives demonstrate that minor structural changes (e.g., ester vs. acid forms) significantly alter bioactivity, suggesting opportunities for agrochemical design .
  • Material Science Applications : Phosphonic acid-functionalized polymers (e.g., polyphosphazenes) highlight the versatility of phosphonic acids in proton-conductive materials, though the target compound’s pyridinyl group may offer unique conductivity properties .

Biological Activity

Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]- is a compound of significant interest in medicinal chemistry due to its unique structural features and the biological activities it exhibits. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula for phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]- is C7H11NO6P2, with a molecular weight of 267.11 g/mol. It contains a phosphorus atom bonded to three oxygen atoms and a carbon atom, along with a pyridine ring that enhances its chemical properties and biological interactions.

Biological Activities

Phosphonic acids are known for their diverse biological activities, particularly in the following areas:

  • Anticancer Activity : Research has shown that phosphonic acids can exhibit anti-proliferative effects against various tumor cell lines. For instance, structure-activity relationship studies have indicated that modifications to the pyridine-containing side chains can significantly enhance the anti-proliferative activity of related compounds .
  • Enzyme Inhibition : These compounds can modulate enzyme activity and influence metabolic pathways. The presence of the pyridine moiety allows for effective binding to proteins and enzymes, facilitating coordination with metal ions.
  • Antimicrobial Properties : Preliminary studies suggest that phosphonic acid derivatives may possess antimicrobial activity against bacterial strains. The introduction of specific substituents has been shown to affect the minimal inhibitory concentration (MIC) against Escherichia coli .

The mechanisms by which phosphonic acids exert their biological effects can vary:

  • Inhibition of Bone Resorption : Bisphosphonates, a class of compounds related to phosphonic acids, are known to inhibit osteoclast-mediated bone resorption, making them valuable in treating osteoporosis and bone metastases .
  • Induction of Apoptosis : Some studies indicate that phosphonic acids can induce apoptosis in cancer cells. For example, certain derivatives have demonstrated IC50 values comparable to established anticancer agents .

Case Studies

  • Anti-Proliferative Activity : A study evaluated the anti-proliferative effects of various phosphonic acid derivatives on the A431 human tumor cell line. Modifications to the pyridine side chain resulted in enhanced activity, with some compounds achieving IC50 values as low as 9.5×105M9.5\times 10^{-5}M .
  • Antimicrobial Activity : Research on diethyl benzylphosphonates revealed significant cytotoxic effects on E. coli strains. The introduction of different substituents influenced the compounds' ability to damage bacterial DNA, indicating potential for development as antimicrobial agents .

Comparative Analysis

A comparison of phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]- with related compounds highlights its unique properties:

Compound NameStructure FeaturesUnique Properties
Methylphosphonic AcidSimple methyl group attachmentUsed in chemical warfare agents
Aminomethylphosphonic AcidAmino group attachmentExhibits enhanced biological activity
Vinylphosphonic AcidVinyl group attachmentUsed in polymerization processes
Hydroxyethylphosphonic AcidHydroxyethyl group attachmentShows potential as an anti-cancer agent
Phosphonic Acid, [2-phosphono-1-(3-pyridinyl)ethyl]- Pyridine moiety enhances reactivityValuable candidate for further pharmacological research

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